3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine
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Overview
Description
3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine is a chemical compound that features a pyridine ring substituted with a triazole ring, which in turn is substituted with a fluorophenyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine typically involves the formation of the triazole ring followed by the introduction of the fluorophenyl and methylsulfanyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with isothiocyanates to form the triazole ring. Subsequent substitution reactions introduce the fluorophenyl and methylsulfanyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine
- 3-[4-(2-Bromophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine
- 3-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine
Uniqueness
3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4S/c1-20-14-18-17-13(10-5-4-8-16-9-10)19(14)12-7-3-2-6-11(12)15/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGQUMGWLQJPIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2F)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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